molecular formula C10H12N2OS B2368935 3-Acetyl-1-(3-methylphenyl)thiourea CAS No. 16738-23-1

3-Acetyl-1-(3-methylphenyl)thiourea

Cat. No.: B2368935
CAS No.: 16738-23-1
M. Wt: 208.28
InChI Key: PNDTXFDQFCBIKO-UHFFFAOYSA-N
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Description

3-Acetyl-1-(3-methylphenyl)thiourea is an organic compound with the molecular formula C10H12N2OS and a molecular weight of 208.28. It is also known by other names such as m-Acetotoluidide, m-Acetotoluide, and 3-Methylacetanilide . This compound is characterized by the presence of a carbamothioyl group attached to an acetamide moiety, with a 3-methylphenyl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-methylphenyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with acetamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsreflux in anhydrous ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reaction conditionsreflux in an appropriate solvent such as ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: N-substituted carbamothioyl derivatives.

Scientific Research Applications

3-Acetyl-1-(3-methylphenyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Acetyl-1-(3-methylphenyl)thiourea can be compared with other similar compounds, such as:

    m-Acetotoluidide: Similar structure but lacks the carbamothioyl group.

    3-Methylacetanilide: Similar structure but lacks the carbamothioyl group.

    N-Acetyl-3-methylaniline: Similar structure but lacks the carbamothioyl group.

The uniqueness of this compound lies in the presence of the carbamothioyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDTXFDQFCBIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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